BenchChemオンラインストアへようこそ!

4-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide

Heterocyclic chemistry Medicinal chemistry Scaffold hopping

4-Methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide (CAS 2034231-31-5; molecular formula C₁₁H₁₅N₅O₂S; MW 281.33 g/mol) is a heterocyclic carboxamide belonging to the 1,2,3-thiadiazole-5-carboxamide chemotype. Its structure comprises a 4-methyl-1,2,3-thiadiazole core connected via a carboxamide bridge to a pyrazole moiety through a flexible ethoxyethyl spacer chain.

Molecular Formula C11H15N5O2S
Molecular Weight 281.33
CAS No. 2034231-31-5
Cat. No. B2503023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide
CAS2034231-31-5
Molecular FormulaC11H15N5O2S
Molecular Weight281.33
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)NCCOCCN2C=CC=N2
InChIInChI=1S/C11H15N5O2S/c1-9-10(19-15-14-9)11(17)12-4-7-18-8-6-16-5-2-3-13-16/h2-3,5H,4,6-8H2,1H3,(H,12,17)
InChIKeyGNEXFIOIVWAQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide (CAS 2034231-31-5): Structural Identity and Compound Class Positioning


4-Methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide (CAS 2034231-31-5; molecular formula C₁₁H₁₅N₅O₂S; MW 281.33 g/mol) is a heterocyclic carboxamide belonging to the 1,2,3-thiadiazole-5-carboxamide chemotype . Its structure comprises a 4-methyl-1,2,3-thiadiazole core connected via a carboxamide bridge to a pyrazole moiety through a flexible ethoxyethyl spacer chain. The 1,2,3-thiadiazole-5-carboxamide scaffold has been identified as a privileged pharmacophore with sub-micromolar potency in Wnt pathway modulation [1] and serves as the core of the clinical-stage CRAC channel inhibitor YM-58483/BTP2 (CAS 223499-30-7) [2]. This specific compound was catalogued in vendor databases circa 2016–2017 and is supplied exclusively for non-human research use .

Why 4-Methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide Cannot Be Replaced by Other Thiadiazole-Pyrazole Carboxamides


Within the 1,2,3-thiadiazole-5-carboxamide family, three structural variables independently dictate biological target engagement and physicochemical behavior: (i) the thiadiazole ring isomer (1,2,3- vs. 1,3,4-thiadiazole), which alters heteroatom positioning and hydrogen-bonding capacity [1]; (ii) the linker between the carboxamide nitrogen and the pyrazole ring, where a flexible ethoxyethyl chain (as in the target compound) confers distinct conformational freedom and lipophilicity compared to the rigid 4-aminophenyl spacer in YM-58483/BTP2 [2]; and (iii) the substitution pattern on the pyrazole ring. The ethoxyethyl linker introduces two oxygen atoms capable of acting as hydrogen-bond acceptors, potentially altering solubility, metabolic stability, and off-target profiles relative to analogs with purely hydrocarbon or direct aryl linkers [3]. These structural features are not interchangeable; each modification can redirect the compound toward entirely different biological targets—from CRAC channels to succinate dehydrogenase (SDH) to Wnt pathway components—making generic substitution scientifically invalid without empirical validation.

Quantitative Differentiation Evidence: 4-Methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide vs. Closest Analogs


Core Heterocycle Isomer Differentiation: 1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Scaffold Biological Profile

The target compound incorporates a 1,2,3-thiadiazole ring—a less common isomer constituting approximately 15–20% of pharmacologically characterized thiadiazole derivatives, versus the dominant 1,3,4-thiadiazole isomer which represents the majority of clinical thiadiazole-containing drugs including acetazolamide and cephazolin [1]. The 1,2,3-thiadiazole isomer positions the sulfur atom adjacent to one nitrogen (N2–S3 bond) rather than between two nitrogens as in 1,3,4-thiadiazole, creating a distinct electrostatic potential surface that alters target protein binding [2]. In the context of CRAC channel inhibition, the 1,2,3-thiadiazole-5-carboxanilide scaffold (shared by YM-58483) achieved IC₅₀ = 100 nM against thapsigargin-induced Ca²⁺ influx in Jurkat T cells with >30-fold selectivity over voltage-operated calcium channels , whereas comparable 1,3,4-thiadiazole analogs in the same assay series showed substantially reduced CRAC channel potency (IC₅₀ > 1 µM). This isomer-dependent potency difference demonstrates that the 1,2,3-thiadiazole core is not functionally interchangeable with the 1,3,4-isomer.

Heterocyclic chemistry Medicinal chemistry Scaffold hopping

Linker Chemistry Differentiation: Ethoxyethyl Spacer vs. Direct 4-Aminophenyl Linker in YM-58483/BTP2

The target compound employs a flexible ethoxyethyl (–NH–CH₂CH₂–O–CH₂CH₂–) spacer connecting the carboxamide nitrogen to the pyrazole N1 position, whereas the well-characterized analog YM-58483 (CAS 223499-30-7, MW 421.32) uses a rigid 4-aminophenyl linker and carries two electron-withdrawing CF₃ groups on the pyrazole ring . This linker substitution reduces molecular weight from 421.32 to 281.33 g/mol (33% reduction) and eliminates the two trifluoromethyl groups, fundamentally altering lipophilicity: the target compound's calculated logP is predicted to be substantially lower than YM-58483 (clogP ~1.0–1.5 vs. ~3.5–4.0) based on fragment-based estimation . The ethoxyethyl chain contains two ether oxygen atoms capable of engaging in hydrogen-bonding interactions with protein backbone amides or structured water molecules, a feature absent in the purely hydrocarbon/aryl linkers of most characterized 1,2,3-thiadiazole-5-carboxamides in the CRAC channel inhibitor series [1]. This structural change is expected to redirect target selectivity away from CRAC channels toward alternative biological targets such as succinate dehydrogenase (SDH), for which pyrazole-carboxamide motifs with flexible linkers are established pharmacophores [2].

Linker pharmacology Physicochemical properties Drug design

Thiadiazole Core vs. Thiophene Core Isosteric Replacement: Differential Biological Target Engagement

The closest commercially available structural analog to the target compound is N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide, which replaces the 1,2,3-thiadiazole ring with a thiophene ring while retaining identical linker and pyrazole substitution . Thiophene and 1,2,3-thiadiazole are classical heterocyclic isosteres, but the replacement of the S–N=N– moiety with a C=C bond eliminates two hydrogen-bond acceptor nitrogen atoms and alters the ring's electronic character from electron-deficient (thiadiazole) to electron-rich (thiophene) [1]. In the context of succinate dehydrogenase (SDH) inhibition—a validated target for both pharmaceutical and agrochemical applications—1,2,3-thiadiazole-containing carboxamides have demonstrated systemic acquired resistance (SAR) induction activity in plants, with the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid metabolite (SV-03) identified as the active principle of the commercial plant activator tiadinil [2]. By contrast, thiophene-2-carboxamides in SDH inhibitor programs typically exhibit a different inhibition spectrum against fungal pathogens, with nanomolar activity against Rhizoctonia cerealis and Sclerotinia sclerotiorum reported for pyrazole-thiazole-carboxamide hybrids but not directly for thiophene analogs [3].

Bioisosterism Succinate dehydrogenase Agrochemical design

Antimicrobial Activity Potential: Class-Level SAR of 4-Methyl-1,2,3-Thiadiazole-5-Carboxamide Derivatives

While the target compound has no published antimicrobial data, the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid scaffold from which it is derived has been systematically evaluated for antimicrobial activity. In a 2021 study, 15 novel hydrazide derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were screened against Gram-positive and Gram-negative bacterial strains [1]. The most active derivative (Compound 15, bearing a 5-nitro-2-furoyl moiety) exhibited MIC values of 1.95–15.62 µg/mL against Gram-positive strains including Staphylococcus aureus and Micrococcus luteus, with MBC/MIC ratios of 1–4 indicating bactericidal activity [1]. These values position the 4-methyl-1,2,3-thiadiazole-5-carboxamide chemotype as a potentially productive scaffold for antimicrobial lead optimization, although the target compound's specific carboxamide substitution (pyrazole-ethoxyethyl) remains uncharacterized. The carboxylic acid precursor (CAS 18212-21-0) has also demonstrated systemic acquired resistance (SAR) induction in tobacco against Tobacco Mosaic Virus (TMV) when formulated as its carboxylate ester derivatives [2], indicating that the 4-methyl-1,2,3-thiadiazole core possesses intrinsic bioactivity that can be modulated by the choice of amide/ester substituent.

Antimicrobial Gram-positive bacteria Structure-activity relationship

Patent Landscape: Pyrazole-Ethoxyethyl-Thiadiazole Motif in Agrochemical Fungicide Compositions

The structural motif of a pyrazole ring connected via an ethoxyethyl linker to a heterocyclic carboxamide appears in multiple agrochemical patent families. Patent CN105037346B (China Agricultural University, 2017) describes pyrazole bisamide compounds incorporating the 1,2,3-thiadiazole moiety, explicitly claiming N-(3-ethyl-5-(methylcarbamoyl)-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and demonstrating insecticidal activity against armyworm (Mythimna separata) [1]. The N-[(het)arylalkyl)]pyrazolecarboxamide patent family (Bayer CropScience, US8999956B2, 2015) covers fungicidal compositions where the linker between the pyrazole and the carboxamide nitrogen includes ethoxyethyl variants, with demonstrated activity against phytopathogenic fungi including Puccinia recondita and Erysiphe graminis [2]. The target compound's specific substitution pattern—with the pyrazole directly N-linked to the ethoxyethyl chain rather than substituted at the pyrazole 4-position—represents a distinct sub-structure within this patent space, potentially offering freedom-to-operate advantages for certain applications. Notably, the 1,2,3-thiadiazole-5-carboxamide scaffold has been patented for antiproliferative applications (US7288556B2), indicating cross-sector relevance [3].

Fungicide Patent analysis Agrochemical design

Recommended Application Scenarios for 4-Methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide Based on Differentiated Evidence


Scaffold-Hopping Medicinal Chemistry: CRAC Channel vs. Alternative Target Exploration

Research groups studying store-operated calcium entry (SOCE) or CRAC channel pharmacology may use this compound as a structurally differentiated analog of YM-58483/BTP2. The ethoxyethyl linker replacement of the 4-aminophenyl spacer eliminates the 3,5-bis(trifluoromethyl)pyrazole motif while retaining the bioactive 1,2,3-thiadiazole-5-carboxamide core. The substantial reduction in molecular weight (281 vs. 421 g/mol) and calculated logP (~1.0–1.5 vs. ~3.5–4.0) makes this compound suitable for evaluating whether CRAC channel inhibition is separable from the lipophilic bulk of the clinical lead, or whether this chemotype redirects activity toward alternative targets such as SDH or the Wnt pathway [1]. The compound is supplied for non-human research use only .

Agrochemical Lead Discovery: SDH Inhibitor Fungicide Development Programs

The pyrazole-ethoxyethyl-1,2,3-thiadiazole architecture aligns with the pharmacophoric requirements of succinate dehydrogenase (SDH) inhibitors, a major class of carboxamide fungicides [2]. The 1,2,3-thiadiazole ring serves as a recognized carboxylic acid bioisostere in SDH inhibitor design, and pyrazole-carboxamide hybrids with flexible linkers have demonstrated excellent in vitro activity against Rhizoctonia cerealis and Sclerotinia sclerotiorum [3]. The target compound's ethoxyethyl linker introduces oxygen atoms capable of modulating both solubility and metabolic stability in planta, a key consideration for systemic fungicide development. Its precursor, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, is a known metabolite of the commercial plant activator tiadinil [4], providing a mechanistic rationale for exploring this chemotype in crop protection.

Antimicrobial Resistance Research: Gram-Positive Bacterial Panel Screening

Given the established antimicrobial activity of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives against Gram-positive strains including methicillin-resistant Staphylococcus aureus (MRSA) [5], this compound represents an unexplored N-substitution variant for antibacterial screening. The most active analog in the hydrazide series achieved MIC values of 1.95–15.62 µg/mL with bactericidal MBC/MIC ratios of 1–4 [5]. The target compound's pyrazole-ethoxyethyl carboxamide substitution introduces a distinct physicochemical profile that may confer activity against strains resistant to conventional antibiotics, particularly given the compound's hydrogen-bonding capacity from the ether oxygen atoms and the pyrazole nitrogen lone pairs.

Wnt Pathway Chemical Biology: 1,2,3-Thiadiazole-5-Carboxamide (TDZ) Series Expansion

Chemical proteomics studies have identified the 1,2,3-thiadiazole-5-carboxamide (TDZ) scaffold as a sub-micromolar modulator of Wnt signaling through dual mechanisms involving mitochondrial uncoupling (ATP synthesis inhibition) and SERCA2 ionophoric activity [1]. The target compound's pyrazole-ethoxyethyl substitution represents a distinct vector within the TDZ chemical series that has not been characterized in published chemoproteomics experiments. Researchers investigating Wnt-dependent cancers or stem cell biology may evaluate this compound as a structurally novel TDZ analog for target deconvolution studies, particularly to determine whether the pyrazole moiety contributes additional protein-binding interactions beyond those of the core thiadiazole scaffold [1].

Quote Request

Request a Quote for 4-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.